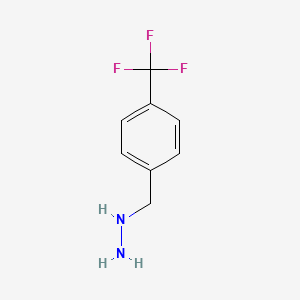

(4-(Trifluoromethyl)benzyl)hydrazine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

[4-(trifluoromethyl)phenyl]methylhydrazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9F3N2/c9-8(10,11)7-3-1-6(2-4-7)5-13-12/h1-4,13H,5,12H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYHYIFWDMFXPFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNN)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9F3N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90275588 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

190.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2924-77-8 | |

| Record name | {[4-(Trifluoromethyl)phenyl]methyl}hydrazine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90275588 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of (4-(Trifluoromethyl)benzyl)hydrazine

Introduction: The Significance of the Trifluoromethyl Moiety in Drug Discovery

(4-(Trifluoromethyl)benzyl)hydrazine is a crucial building block in medicinal chemistry, primarily utilized in the synthesis of novel therapeutic agents. The strategic incorporation of a trifluoromethyl (-CF3) group onto a benzylhydrazine scaffold imparts a unique combination of properties to the parent molecule. The high lipophilicity of the -CF3 group can enhance a drug candidate's ability to cross cellular membranes, a critical factor in bioavailability. Furthermore, the strong carbon-fluorine bond contributes to increased metabolic stability, prolonging the in vivo half-life of a drug by hindering enzymatic degradation. These attributes make this compound a valuable precursor for the development of enzyme inhibitors and other targeted therapeutics. This guide provides a comprehensive overview of the principal synthetic routes to this important compound, delving into the underlying chemical principles, detailed experimental protocols, and critical safety considerations.

Core Synthetic Strategies

The synthesis of this compound can be approached through several strategic pathways. The most prevalent and well-established methods include:

-

Reductive Amination of 4-(Trifluoromethyl)benzaldehyde: A robust and widely used method that proceeds via a hydrazone intermediate.

-

Diazotization and Reduction of 4-(Trifluoromethyl)aniline: A classic approach in aromatic chemistry, offering a distinct route from a different starting material.

-

Direct Alkylation of Hydrazine: A more direct, though potentially less selective, method involving the reaction of a 4-(trifluoromethyl)benzyl halide with hydrazine.

This guide will explore each of these methodologies in detail, providing both the "how" and the "why" behind each experimental step.

Method 1: Reductive Amination of 4-(Trifluoromethyl)benzaldehyde

This two-step, one-pot synthesis is often the preferred method due to its efficiency and scalability. The process begins with the condensation of 4-(trifluoromethyl)benzaldehyde with hydrazine hydrate to form the corresponding hydrazone, which is then reduced in situ to the target hydrazine.

Causality Behind Experimental Choices

The choice of a two-step, one-pot approach is driven by convenience and efficiency, minimizing the need for isolation and purification of the intermediate hydrazone. The catalytic hydrogenation of the hydrazone is a highly effective and clean reduction method. Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation due to its high activity and selectivity for the reduction of the C=N double bond over other functional groups that might be present in more complex substrates.[1] The use of a solid-supported catalyst also simplifies the work-up, as it can be easily removed by filtration.[1]

Experimental Protocol

Step 1: Hydrazone Formation

-

To a solution of 4-(trifluoromethyl)benzaldehyde (1 equivalent) in methanol or tetrahydrofuran (THF), add hydrazine hydrate (1.1-1.5 equivalents) dropwise at room temperature.

-

Stir the reaction mixture for 1-2 hours. The formation of the hydrazone can be monitored by Thin Layer Chromatography (TLC).

Step 2: Catalytic Hydrogenation

-

To the reaction mixture containing the hydrazone, add a catalytic amount of 10% Palladium on Carbon (Pd/C) (typically 5-10% by weight of the starting aldehyde).

-

Transfer the suspension to a high-pressure reactor (autoclave).

-

Pressurize the reactor with hydrogen gas (typically to 50 psi).

-

Heat the reaction mixture to 35-50°C and stir vigorously.

-

Monitor the reaction by observing the cessation of hydrogen uptake.

-

Upon completion, cool the reactor to room temperature and carefully vent the excess hydrogen gas.

-

Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude this compound.

-

The product can be further purified by vacuum distillation or by conversion to its hydrochloride salt by treatment with HCl in a suitable solvent like ether or isopropanol, followed by recrystallization.

Reaction Workflow

Caption: Reductive amination workflow for this compound.

Method 2: Diazotization and Reduction of 4-(Trifluoromethyl)aniline

This classical synthetic route offers an alternative pathway starting from the readily available 4-(trifluoromethyl)aniline. The process involves the conversion of the aniline to a diazonium salt, which is subsequently reduced to the desired hydrazine.

Causality Behind Experimental Choices

Diazotization is a well-established method for converting aromatic amines into versatile diazonium salts. The reaction is typically carried out at low temperatures (0-5°C) to prevent the decomposition of the unstable diazonium salt. Sodium nitrite is the most common diazotizing agent, and a strong acid like hydrochloric acid is required to generate the necessary nitrous acid in situ.

For the reduction of the diazonium salt to the hydrazine, several reducing agents can be employed. Sodium sulfite is a mild and effective choice, proceeding through a mechanism involving the formation of an azo-sulfite intermediate.[2] Stannous chloride (SnCl2) is another common reducing agent for this transformation. The choice between these reagents may depend on the specific substrate, desired reaction conditions, and work-up considerations. The use of sodium sulfite is often favored due to its lower cost and reduced environmental impact compared to heavy metal-based reducing agents.[3]

Experimental Protocol

Step 1: Diazotization

-

Dissolve 4-(trifluoromethyl)aniline (1 equivalent) in an aqueous solution of hydrochloric acid.

-

Cool the solution to 0-5°C in an ice-salt bath.

-

Slowly add a solution of sodium nitrite (1 equivalent) in water, keeping the temperature below 5°C.

-

Stir the reaction mixture at 0-5°C for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reduction

-

In a separate flask, prepare a solution of sodium sulfite (2-3 equivalents) in water and cool it to 0-5°C.

-

Slowly add the cold diazonium salt solution to the sodium sulfite solution, maintaining the temperature below 10°C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours.

-

Acidify the reaction mixture with concentrated hydrochloric acid and heat to hydrolyze the intermediate.

-

Cool the mixture and neutralize with a base (e.g., sodium hydroxide) to precipitate the free hydrazine.

-

Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate).

-

Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purification can be achieved by vacuum distillation or by forming the hydrochloride salt.

Reaction Workflow

Caption: Diazotization and reduction workflow for this compound.

Method 3: Direct Alkylation of Hydrazine

A more direct approach to this compound involves the nucleophilic substitution of a suitable 4-(trifluoromethyl)benzyl halide with hydrazine. This method, while conceptually simple, can be complicated by over-alkylation, leading to the formation of di- and tri-substituted hydrazine byproducts.

Causality Behind Experimental Choices

The direct alkylation of hydrazine is a straightforward SN2 reaction. To favor mono-alkylation and minimize the formation of multiple substitution products, a large excess of hydrazine is typically used. This ensures that the electrophilic benzyl halide is more likely to encounter an unreacted hydrazine molecule rather than the already mono-alkylated product. The choice of the leaving group on the benzyl electrophile is also important; benzyl bromides are generally more reactive than benzyl chlorides. The use of a protecting group on one of the hydrazine nitrogens can also be employed to control the selectivity of the alkylation, but this adds extra steps to the overall synthesis.[4]

Experimental Protocol

-

To a solution of a large excess of hydrazine hydrate (e.g., 10-20 equivalents) in a suitable solvent such as ethanol or isopropanol, add 4-(trifluoromethyl)benzyl bromide or chloride (1 equivalent) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess hydrazine hydrate under reduced pressure.

-

Take up the residue in water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Wash the combined organic extracts with brine, dry over anhydrous sodium sulfate, filter, and concentrate to give the crude product.

-

Purification is typically necessary to remove any di-alkylated byproducts and can be achieved by column chromatography or vacuum distillation.

Reaction Workflow

Caption: Direct alkylation workflow for this compound.

Quantitative Data Summary

| Synthesis Method | Starting Material | Key Reagents | Typical Solvents | Reaction Conditions | Typical Yield | Purity |

| Reductive Amination | 4-(Trifluoromethyl)benzaldehyde | Hydrazine hydrate, Pd/C, H₂ | Methanol, THF | 35-50°C, 50 psi | Good to Excellent | High after purification |

| Diazotization & Reduction | 4-(Trifluoromethyl)aniline | NaNO₂, HCl, Na₂SO₃ | Water, HCl(aq) | 0-10°C (diazotization), RT to heat (reduction) | Good | High, often isolated as HCl salt |

| Direct Alkylation | 4-(Trifluoromethyl)benzyl halide | Hydrazine hydrate (excess) | Ethanol, Isopropanol | Reflux | Moderate | Requires careful purification |

Product Characterization

The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons (typically in the range of 7.4-7.7 ppm), a singlet for the benzylic methylene (-CH₂-) protons (around 3.9-4.1 ppm), and broad signals for the hydrazine (-NHNH₂) protons, which are exchangeable with D₂O.

-

¹³C NMR: The carbon NMR spectrum will show signals for the aromatic carbons, with the trifluoromethyl-substituted carbon appearing as a quartet due to C-F coupling. The benzylic carbon signal will also be present.

-

-

Mass Spectrometry (MS): Mass spectrometry can be used to confirm the molecular weight of the compound. The PubChem entry for this compound lists a molecular weight of 190.17 g/mol .

Safety and Handling Precautions

The synthesis of this compound involves the use of several hazardous materials, and appropriate safety precautions must be taken.

-

Hydrazine and Hydrazine Hydrate: Hydrazine is highly toxic, corrosive, and a suspected carcinogen. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.

-

Diazonium Salts: Aromatic diazonium salts can be explosive when isolated and dry. They should be kept in solution and at low temperatures.

-

Hydrogen Gas: Hydrogen gas is highly flammable and forms explosive mixtures with air. Catalytic hydrogenation should be performed in a properly functioning high-pressure reactor with appropriate safety measures in place.

-

General Precautions: All reactions should be carried out in a well-ventilated fume hood. Appropriate PPE should be worn at all times. Consult the Safety Data Sheets (SDS) for all reagents before use.

Conclusion

The synthesis of this compound is a well-established process with several viable routes available to the research scientist. The choice of method will depend on factors such as the availability of starting materials, the desired scale of the reaction, and the equipment available. The reductive amination of 4-(trifluoromethyl)benzaldehyde is often the most practical and efficient method for laboratory-scale synthesis. The diazotization and reduction of 4-(trifluoromethyl)aniline provides a reliable alternative. While direct alkylation is a more straightforward approach, it often requires more extensive purification to remove byproducts. By understanding the underlying chemical principles and adhering to the detailed protocols and safety precautions outlined in this guide, researchers can confidently synthesize this valuable building block for the advancement of drug discovery and development.

References

-

Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. (2011, November 25). Master Organic Chemistry. [Link]

-

Aromatic Diazonium Salts. (n.d.). NPTEL. [Link]

- Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite. (2013).

-

Hydrazine derivative synthesis by trifluoroacetyl hydrazide alkylation. (2020). Canadian Journal of Chemistry. [Link]

-

Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. (2007). Organic Letters. [Link]

- Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine. (2012).

-

Hydrazones of 4-(Trifluoromethyl)benzohydrazide as New Inhibitors of Acetyl- and Butyrylcholinesterase. (2021). Molecules. [Link]

-

This compound. (n.d.). PubChem. [Link]

-

Understanding Pd Hydrogenation Catalysts: When Nature of the Reactive Molecule Controls the Nature of the Catalyst Active Phase. (n.d.). Max Planck Institute for Chemical Energy Conversion. [Link]

-

Supporting Information for: Iron-Catalyzed Hydrogenation of Aldehydes under Base-Free Conditions. (n.d.). Royal Society of Chemistry. [Link]

-

for Cu-Mediated trifluoromethylation of benzyl, allyl and propargyl methanesulfonates with TMSCF3. (n.d.). Beilstein Journals. [Link]

-

Supporting Information for: Palladium-Catalyzed Sonogashira Coupling of Arylhydrazines with Terminal Alkynes. (n.d.). Royal Society of Chemistry. [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. archive.nptel.ac.in [archive.nptel.ac.in]

- 3. CN102964270A - Method for reducing hydrazine synthesized by diazonium salt by utilizing sodium sulphite - Google Patents [patents.google.com]

- 4. Comparison of Hydrazone Heterobifunctional Crosslinking Agents for Reversible Conjugation of Thiol-Containing Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2,4-Diamino-6-phenyl-1,3,5-triazine (Benzoguanamine)

A Note on Chemical Identification: This guide focuses on the compound 2,4-Diamino-6-phenyl-1,3,5-triazine, widely known as Benzoguanamine. Its correct and primary CAS (Chemical Abstracts Service) number is 91-76-9 . The CAS number 2924-77-8, mentioned in the topic query, corresponds to a different chemical, (4-(Trifluoromethyl)benzyl)hydrazine[1][2][3][4]. This document will exclusively detail the properties and applications of Benzoguanamine (CAS 91-76-9).

Section 1: Introduction and Core Concepts

Benzoguanamine, with the IUPAC name 6-phenyl-1,3,5-triazine-2,4-diamine, is a heterocyclic organic compound belonging to the triazine family.[5][6] Structurally, it is an analogue of melamine where one of the three amino groups is replaced by a phenyl group.[5] This substitution is not merely a structural footnote; it fundamentally alters the molecule's properties, imparting increased flexibility and thermal stability in its polymeric applications compared to its melamine counterpart.[5]

Primarily recognized for its role as a versatile monomer and cross-linking agent, Benzoguanamine is a cornerstone in the synthesis of high-performance thermosetting resins.[5][7] When co-polymerized with formaldehyde and often melamine, it forms aminoplast resins with enhanced characteristics, including superior water resistance, hardness, and flexibility.[7] These properties make Benzoguanamine-based resins indispensable in industrial coatings, automotive finishes, laminates, and adhesives.[7] Beyond materials science, its unique chemical scaffold makes it an attractive intermediate in the synthesis of pharmaceuticals and dyes.[8]

Molecular Structure

The foundational structure of Benzoguanamine consists of a 1,3,5-triazine ring, a six-membered heterocycle with alternating carbon and nitrogen atoms. This core is substituted with two amino (-NH₂) groups and one phenyl (-C₆H₅) group.

Caption: Chemical structure of Benzoguanamine.

Section 2: Physicochemical and Spectroscopic Properties

The physical and chemical characteristics of Benzoguanamine dictate its behavior in synthesis, formulation, and final application. These properties are summarized below.

General and Physical Properties

| Property | Value | Source(s) |

| Molecular Formula | C₉H₉N₅ | [9][10] |

| Molecular Weight | 187.20 g/mol | [6] |

| Appearance | White crystalline powder/solid | [7] |

| Melting Point | 219-221 °C (lit.), 224-227 °C | [9][11][12] |

| Boiling Point | ~360-370 °C | [7] |

| Solubility | Water: 320 mg/L at 25°C; Soluble in ethanol, acetone, methyl cellosolve; Insoluble in benzene. | [6][7][9] |

| Density | 1.425 g/cm³ at 15 °C | [11] |

| Vapor Pressure | 0.0±1.3 mmHg at 25°C | [7] |

| Flash Point | >270°C | [9] |

| pKa | 4.22±0.10 (Predicted) | [7] |

Spectroscopic Data

Spectroscopic analysis is critical for the identification and quality control of Benzoguanamine.

| Spectroscopy Type | Key Data Points | Source(s) |

| UV Absorbance | λmax (Ethanol): 249 nm | [7] |

| NMR | Sadtler Research Laboratories Spectral Collection: 544 | [6][7] |

| Mass Spectrometry | National Bureau of Standards EPA-NIH Mass Spectra Data Base: 1005 | [6][7] |

| IR | Coblentz Society Spectral Collection: 6423 | [7] |

Section 3: Synthesis Methodologies

The industrial production of Benzoguanamine is primarily achieved through the condensation reaction of benzonitrile with dicyandiamide.[7] Variations in catalysts, solvents, and energy sources have been explored to optimize yield, purity, and environmental impact.

Conventional Industrial Synthesis

The traditional method involves reacting benzonitrile and dicyandiamide in an organic solvent like butanol, using a strong base such as sodium hydroxide or sodium methoxide as a catalyst.[7] The reaction is conducted at elevated temperatures, typically between 150°C and 200°C, leading to the precipitation of the Benzoguanamine product.[7]

Causality: The basic catalyst is essential for deprotonating dicyandiamide, initiating the nucleophilic attack on the carbon of the nitrile group in benzonitrile, which drives the subsequent cyclization to form the triazine ring. The high temperature provides the necessary activation energy for the condensation and cyclization steps.

Caption: Conventional industrial synthesis workflow for Benzoguanamine.

Green Synthesis: Microwave-Assisted Method

A more environmentally friendly approach utilizes microwave irradiation to drive the reaction between dicyandiamide and nitriles.[13][14] This method significantly reduces reaction times and often eliminates the need for bulk organic solvents, aligning with the principles of green chemistry.[13][14]

Experimental Protocol: Microwave-Assisted Synthesis of Benzoguanamine

-

Reactant Preparation: In a suitable microwave reactor vessel, combine dicyandiamide and benzonitrile.

-

Microwave Irradiation: Subject the mixture to microwave irradiation. The specific power and time will depend on the equipment but are significantly shorter than conventional heating.[13][14]

-

Work-up: After cooling, the solid product is typically purified by simple washing and filtration, avoiding extensive solvent-based purification steps.[13][14]

Causality: Microwave energy directly and efficiently couples with the polar molecules in the reaction mixture, leading to rapid and uniform heating. This accelerates the reaction rate far beyond what is achievable with conventional heating, allowing for shorter reaction times and often improving yields by minimizing side reactions.

Section 4: Core Applications and Mechanism of Action

Benzoguanamine's utility stems from its triazine core and the functional groups attached to it. Its primary applications are in polymer science, with emerging roles in other chemical industries.

Thermosetting Resins and Coatings

The most significant application of Benzoguanamine is as a co-monomer in the production of amino resins, particularly benzoguanamine-formaldehyde (BF) resins.

-

Mechanism of Action (Cross-linking): Benzoguanamine, like melamine, possesses active hydrogens on its amino groups that react with formaldehyde via an addition reaction to form hydroxymethyl derivatives. These functionalized monomers are then used as cross-linking agents for alkyd, acrylic, or polyester resins that contain hydroxyl, carboxyl, or amide groups. Upon heating (curing), these groups undergo condensation reactions, releasing water and forming a rigid, three-dimensional thermoset polymer network.

Caption: Simplified workflow of Benzoguanamine cross-linking action.

-

Performance Enhancement: The phenyl group is the key to Benzoguanamine's unique contribution. It imparts greater flexibility, chemical resistance, and thermal stability to the cured resin compared to melamine-formaldehyde resins alone.[5][7] This makes BF resins ideal for applications requiring high durability, such as automotive topcoats, appliance finishes, and flexible container coatings.

Pharmaceutical and Chemical Intermediate

The Benzoguanamine structure serves as a valuable scaffold in medicinal chemistry and the synthesis of other specialty chemicals.[5][8] Its triazine ring and reactive amino groups allow for a wide range of chemical modifications to create molecules with potential biological activity.[8] It is a recognized building block in the development of new pharmaceutical agents, pesticides, and dyes.[8] Studies have explored derivatives of 2,4-diamino-1,3,5-triazines as potential inhibitors of protein kinases involved in inflammatory and immune responses.[15]

Flame Retardant

In certain polymer systems, Benzoguanamine acts as a flame retardant. Its mechanism is based on promoting the formation of a stable, insulating char layer on the material's surface when heated.[5] This char layer acts as a physical barrier, which limits heat transfer to the underlying polymer and reduces the release of flammable gases.[5]

Section 5: Safety, Handling, and Toxicology

Proper handling of Benzoguanamine is essential to ensure laboratory and industrial safety. The information is derived from multiple safety data sheets (SDS).

Hazard Identification

-

GHS Classification:

| Pictogram | Signal Word |

| Warning |

Handling and Storage

-

Handling: Avoid contact with skin, eyes, and clothing.[17] Wash hands thoroughly after handling.[16][17] Use in a well-ventilated area and prevent the formation of dust.[16] Do not eat, drink, or smoke when using this product.[16][17]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[10][16] Store below +30°C.[7][9] Keep away from strong oxidizing agents.[7][10]

First Aid and Exposure Measures

-

If Swallowed: Call a POISON CENTER or doctor if you feel unwell. Rinse mouth.[16][17] Do NOT induce vomiting.[10]

-

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[10][16]

-

If Inhaled: Move person into fresh air. If not breathing, give artificial respiration.[16]

-

Fire-fighting: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[10][16]

Toxicological and Ecological Summary

-

Acute Toxicity: Harmful if swallowed.[10] The oral LD₅₀ in rats is 1470 mg/kg.[11]

-

Carcinogenicity & Mutagenicity: Not listed as a carcinogen by IARC, NTP, ACGIH, or OSHA.[18] Not mutagenic in the AMES Test.[18]

-

Ecotoxicity: Harmful to aquatic organisms, may cause long-term adverse effects in the aquatic environment.[9][18] Avoid release to the environment.[9][16][17]

References

- Benzoguanamine - Safety Data Sheet. ChemicalBook. [URL: https://www.chemicalbook.com/ProductMSDSDetailCB2204277_EN.htm]

- D0111 - Benzoguanamine - SAFETY DATA SHEET. TCI EUROPE N.V. [URL: https://www.tcichemicals.com/BE/en/p/B0032]

- 2,4-Diamino-6-phenyl-1,3,5-triazine - Physico-chemical Properties. ChemBK. [URL: https://www.chembk.com/en/chem/2,4-Diamino-6-phenyl-1,3,5-triazine]

- Benzoguanamine Research Chemical for Advanced Materials. Benchchem. [URL: https://www.benchchem.com/product/b0032]

- Material Safety Data Sheet (MSDS) - Benzoguanamine. Chemical Bull. [URL: https://chemicalbull.com/benzoguanamine/]

- Benzoguanamine 91-76-9 wiki. Guidechem. [URL: https://www.guidechem.com/wiki/benzoguanamine-91-76-9.html]

- Benzoguanamine SDS, 91-76-9 Safety Data Sheets. ECHEMI. [URL: https://www.echemi.com/sds/benzoguanamine-cas91-76-9.html]

- Benzoguanamine | C9H9N5 | CID 7064. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Benzoguanamine]

- SAFETY DATA SHEET - Benzoguanamine. Fisher Scientific. [URL: https://www.fishersci.com/store/msds?partNumber=AC114320250&productDescription=2%2C4-DIAMINO-6-PHENYL-1%2C3%2C5-TRIAZINE%2C+97%25%2C+ACROS+ORGANICS&vendorId=VN00032119&countryCode=US&language=en]

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. ResearchGate. [URL: https://www.researchgate.

- 4-(Trifluoromethyl)benzyl chloride | CAS#:939-99-1. Chemsrc. [URL: https://www.chemsrc.com/en/cas/939-99-1_109418-80-6.html]

- 2,4-Diamino-6-phenyl-1,3,5-triazine 97%. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d23408]

- GREEN SYNTHESIS OF 1,3,5-TRIAZINES WITH APPLICATIONS IN SUPRAMOLECULAR AND MATERIALS CHEMISTRY. [No valid URL provided]

- Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives. New Journal of Chemistry, RSC Publishing. [URL: https://pubs.rsc.org/en/content/articlelanding/2004/nj/b315956f]

- 91-76-9|2,4-Diamino-6-phenyl-1,3,5-triazine. BLDpharm. [URL: https://www.bldpharm.com/products/91-76-9.html]

- 2,6-Diamino-4-phenyl-1,3,5-triazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.

- 2924-77-8 | (4-(Trifluoromethyl)benzyl)

- 2,4-Diamino-6-phenyl-1,3,5-triazine analytical standard. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/supelco/91644]

- Lamotrigine. Wikipedia. [URL: https://en.wikipedia.org/wiki/Lamotrigine]

- CAS 2924-67-6 Fluoresone. Alfa Chemistry. [URL: https://www.alfa-chemistry.com/cas_2924-67-6.htm]

- BENZOGUANAMINE. Ataman Kimya. [URL: https://www.atamanchemicals.com/benzoguanamine_u3158/]

- CID 139175070 | C18H18N10. PubChem, National Institutes of Health. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/139175070]

- Benzoguanamine: A Key Intermediate in Pharmaceutical Synthesis. NINGBO INNO PHARMCHEM CO.,LTD. [URL: https://www.inno-pharmchem.com/news/benzoguanamine-a-key-intermediate-in-pharmaceutical-synthesis-23307567.html]

- 2924-77-8|this compound|BLD Pharm. [URL: https://www.bldpharm.com/products/2924-77-8.html]

- (PDF) Hybrid Molecules Composed of 2,4-Diamino-1,3,5-triazines and 2-Imino-Coumarins and Coumarins. Synthesis and Cytotoxic Properties. ResearchGate. [URL: https://www.researchgate.net/publication/320400516_Hybrid_Molecules_Composed_of_24-Diamino-135-triazines_and_2-Imino-Coumarins_and_Coumarins_Synthesis_and_Cytotoxic_Properties]

- Design and Synthesis of Functionalized 2,4-Diamino-1,3,5-Triazines, Potential Inhibitors Involved in Immune and... International Journal of Pharmaceutical Research and Allied Sciences. [URL: https://ijpras.

- 74195-71-4|this compound hydrochloride|BLD Pharm. [URL: https://www.bldpharm.com/products/74195-71-4.html]

- Synthesis of 2,4,6-Tri-substituted-1,3,5-Triazines. MDPI. [URL: https://www.mdpi.com/1420-3049/8/3/275]

- Recent Applications of 2,4,6-Trichloro-1,3,5-triazine and Its Derivatives in Organic Synthesis. ResearchGate. [URL: https://www.researchgate.

- 2,4-Diamino-6-phenyl-1,3,5-triazine. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d23408]

- Synthesis of some 1,2,4-triazine derivatives with potential biological activity. [No valid URL provided]

- 2,4-Diamino-6-phenyl-1,3,5-triazine 97% - Peer Reviewed Papers. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/d23408#peer-reviewed-papers]

Sources

- 1. 2924-77-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 2. alfa-chemistry.com [alfa-chemistry.com]

- 3. 2924-77-8|this compound|BLD Pharm [bldpharm.de]

- 4. 74195-71-4|this compound hydrochloride|BLD Pharm [bldpharm.com]

- 5. benchchem.com [benchchem.com]

- 6. Benzoguanamine | C9H9N5 | CID 7064 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Page loading... [guidechem.com]

- 8. nbinno.com [nbinno.com]

- 9. chembk.com [chembk.com]

- 10. chemicalbull.com [chemicalbull.com]

- 11. 2,6-二氨基-4-苯基-1,3,5-三嗪 for synthesis | Sigma-Aldrich [sigmaaldrich.com]

- 12. 2,4-二氨基-6-苯基-1,3,5-三嗪 analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. researchgate.net [researchgate.net]

- 14. Green synthesis and self-association of 2,4-diamino-1,3,5-triazine derivatives - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 15. ijpras.com [ijpras.com]

- 16. chemicalbook.com [chemicalbook.com]

- 17. tcichemicals.com [tcichemicals.com]

- 18. fishersci.com [fishersci.com]

A Scientist's Guide to Starting Materials for the Synthesis of Novel Heterocyclic Compounds

Abstract: Heterocyclic compounds form the bedrock of medicinal chemistry, materials science, and agrochemicals, with over half of all FDA-approved drugs featuring a heterocyclic core.[1][2] The strategic selection of starting materials is not merely the first step but the foundational decision that dictates synthetic efficiency, novelty, and ultimate access to chemical diversity. This guide provides researchers, scientists, and drug development professionals with an in-depth analysis of starting material selection, framed through the lens of modern synthetic strategies. We will explore the causality behind experimental choices, moving from foundational acyclic precursors for de novo synthesis to the use of existing heterocyclic cores in advanced functionalization reactions. This document synthesizes field-proven insights with technical accuracy, offering detailed protocols, comparative data, and workflow visualizations to empower the rational design of next-generation heterocyclic molecules.

Part 1: Foundational Precursors for De Novo Ring Construction

The classical approach to heterocyclic synthesis involves the construction of the ring system from acyclic or simple cyclic precursors. The choice of starting material is dictated by the desired ring size and heteroatom substitution pattern, relying on the predictable reactivity of complementary functional groups.

The Logic of Spaced Reactivity: 1,n-Dielectrophiles and Dinucleophiles

The most fundamental strategy for forming a heterocycle is the condensation of a molecule containing two nucleophilic centers with one containing two electrophilic centers. The spacing of these reactive sites (denoted by 'n') directly controls the size of the resulting ring. This principle is the cornerstone of numerous named reactions that have been workhorses in the field for over a century.

Causality of Experimental Choice: The selection of a 1,3-dicarbonyl compound, for instance, preordains a reaction pathway toward a six-membered ring when reacted with a dinucleophile like amidine, or a five-membered ring when reacted with hydrazine. This is a self-validating system; the inherent connectivity of the starting materials logically funnels the reaction toward a specific heterocyclic core.

A prime example is the Knorr Pyrazole Synthesis , which utilizes the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[3]

Experimental Protocol: Knorr Pyrazole Synthesis

-

Reaction Setup: To a solution of ethyl acetoacetate (1.0 eq) in ethanol, add hydrazine hydrate (1.0 eq) dropwise at room temperature.

-

Reaction Execution: Stir the mixture at reflux for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Work-up and Purification: Upon completion, cool the reaction mixture to room temperature and reduce the solvent volume under reduced pressure. The resulting crude product can be purified by recrystallization from ethanol/water to yield the corresponding pyrazolone.

| Starting Material (1,3-Dicarbonyl) | Dinucleophile | Resulting Heterocycle | Key Applications |

| β-Ketoesters | Hydrazines | Pyrazoles / Pyrazolones | Anti-inflammatory agents[3] |

| 1,3-Diketones | Amidines | Pyrimidines | Antiviral, Anticancer drugs |

| γ-Diketones | Primary Amines / Ammonia | Pyrroles (Paal-Knorr) | Porphyrin synthesis, Materials |

| α-Haloketones | Thioamides | Thiazoles | Antibiotics (e.g., Cefdinir core)[4] |

Versatility in Reactivity: α-Diazocarbonyl Compounds

α-Diazocarbonyl compounds are exceptionally versatile starting materials because their reactivity can be precisely controlled by the choice of catalyst or reaction conditions to yield different heterocyclic cores. This demonstrates how a single class of precursor can be a divergent starting point for multiple novel scaffolds.

-

Rh(II)-Catalyzed O-H Insertion: In the presence of a rhodium(II) catalyst, the diazo compound decomposes to form a rhodium carbene. This highly reactive intermediate can undergo an intramolecular O-H insertion reaction to efficiently form substituted tetrahydrofuran derivatives.

-

Photochemical Wolff Rearrangement: Under UV irradiation, the diazo compound undergoes a Wolff rearrangement to form a ketene intermediate. Subsequent intramolecular trapping by a pendant hydroxyl group yields γ-butyrolactone derivatives.

This dual reactivity allows chemists to access two distinct and highly valuable oxygen-containing heterocyclic families from a common precursor, showcasing an elegant and efficient synthetic design.

Part 2: Modern Strategies for Generating Molecular Complexity

While classical methods are robust, modern synthetic chemistry prioritizes atom economy, step efficiency, and the rapid generation of molecular diversity. The following strategies leverage simple, readily available starting materials or existing heterocyclic cores to build complexity in novel ways.

Multicomponent Reactions (MCRs): The Convergence of Simplicity

Multicomponent reactions (MCRs) are processes where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials.[5][6]

Expertise & Experience: The power of MCRs lies in their convergent nature. Instead of building a molecule in a linear, step-by-step fashion, MCRs assemble complex scaffolds in one pot. This dramatically reduces waste, time, and purification efforts while rapidly generating libraries of structurally diverse analogs for drug discovery programs.[5][7] A classic and powerful example is the Hantzsch Dihydropyridine Synthesis .

Experimental Protocol: Hantzsch Dihydropyridine Synthesis [8]

-

Reactant Preparation: In a round-bottom flask, combine an aldehyde (e.g., benzaldehyde, 1.0 eq), two equivalents of a β-ketoester (e.g., ethyl acetoacetate, 2.0 eq), and ammonia (or ammonium acetate, 1.1 eq) in a suitable solvent such as ethanol.

-

Reaction Execution: Heat the mixture to reflux and monitor by TLC until the starting materials are consumed (typically 4-8 hours).

-

Isolation: Cool the reaction mixture to room temperature. The dihydropyridine product often precipitates from the solution and can be collected by filtration.

-

Purification & Oxidation: The crude product can be washed with cold ethanol and dried. If the aromatic pyridine is desired, the isolated dihydropyridine can be oxidized using an oxidizing agent like ceric ammonium nitrate (CAN) or nitric acid.

Diagram: Convergent Nature of Multicomponent Reactions

Caption: A photocatalyst (PC) is excited by light, initiating single-electron transfer (SET) to generate radical intermediates from starting materials.

Part 3: Enabling Technologies and Their Impact on Starting Material Selection

Flow Chemistry: A New Paradigm for Synthesis

Continuous flow chemistry, where reactions are performed in a continuously flowing stream through a reactor, is revolutionizing synthetic chemistry. [9][10][11]This technology changes the calculus of starting material selection by enabling reactions that are difficult or dangerous to perform in traditional batch reactors.

Causality of Experimental Choice:

-

Enhanced Safety: Flow reactors have a very small reaction volume at any given moment, allowing for the safe use of highly reactive or hazardous starting materials (e.g., azides, organometallics) and intermediates. [12]* Precise Control: The superior heat and mass transfer in microreactors allows for precise control over reaction temperature and time, enabling highly selective transformations that might be low-yielding in batch. [12]* Access to Extreme Conditions: High temperatures and pressures can be safely achieved, allowing for reactions like the Hemetsberger–Knittel indole synthesis to be performed in seconds at 220 °C, a feat not easily or safely replicated in a standard laboratory flask. [13] This technology expands the toolbox of viable starting materials to include those previously deemed too unstable or hazardous for practical use.

Conclusion and Future Outlook

The selection of a starting material for novel heterocyclic synthesis is an exercise in strategic planning, deeply intertwined with the chosen synthetic methodology. Classical approaches based on complementary reactivity in acyclic precursors remain fundamental for building core scaffolds. However, the modern demand for efficiency and diversity has shifted the focus towards innovative strategies that generate complexity rapidly. Multicomponent reactions build intricate architectures from simple inputs, while C-H activation repurposes the heterocyclic product as a versatile starting material for late-stage functionalization. Emerging technologies like photoredox catalysis and flow chemistry are further expanding the horizon, unlocking novel reaction pathways and enabling the use of an ever-wider palette of starting materials under mild and controlled conditions. The future of heterocyclic synthesis will undoubtedly involve the integration of these powerful chemical technologies with data-driven approaches and machine learning to predict optimal starting materials and reaction pathways, accelerating the discovery of the next generation of drugs and functional materials.

References

-

Stodulski, M. et al. (2021). Modern Strategies for Heterocycle Synthesis. MDPI. Available at: [Link]

-

Wang, L. et al. (2020). Radical Carbonylative Synthesis of Heterocycles by Visible Light Photoredox Catalysis. Molecules. Available at: [Link]

-

Jiang, B. et al. (2010). Multicomponent reactions for the synthesis of heterocycles. Chemical Society Reviews. Available at: [Link]

-

Dhiman, S. et al. (2020). Pd-Catalyzed Functionalization of Heterocycles Through C–H Activation. ResearchGate. Available at: [Link]

-

Kumar, A. et al. (2022). Multi-component synthesis and recent development on heterocyclic compounds: A research. Journal of Chemical and Pharmaceutical Research. Available at: [Link]

-

Tivari, S. et al. (2021). Recent applications of photoredox catalysis in O- heterocycles: A short review. Synthetic Communications. Available at: [Link]

-

Singh, P. P. et al. (2021). Recent applications of photoredox catalysis in O-heterocycles: A short review. Taylor & Francis Online. Available at: [Link]

-

Orru, R. V. A. et al. (2013). Multi-component Reactions in Heterocyclic Chemistry. Springer. Available at: [Link]

-

Wang, L. et al. (2024). Recent advances in green multi-component reactions for heterocyclic compound construction. Organic & Biomolecular Chemistry. Available at: [Link]

-

Zhou, L. et al. (2016). Synthesis of N-Containing Heterocyclic Compounds Using Visible-light Photoredox Catalysis. PubMed. Available at: [Link]

-

Javahershenas, R. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances. Available at: [Link]

-

Ghorai, P. (Ed.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. Available at: [Link]

-

Varma, R. S. (2024). Mechanochemical Functionalization of Heterocycles by C-H Activation: An Update. The Journal of Organic Chemistry. Available at: [Link]

-

Varma, R. S. et al. (2024). Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives. RSC Publishing. Available at: [Link]

-

Varma, R. S. (2024). Mechanochemical Functionalization of Heterocycles by C–H Activation: An Update. ACS Publications. Available at: [Link]

-

Ghorai, P. (Ed.). (2018). Flow Chemistry for the Synthesis of Heterocycles. Springer Professional. Available at: [Link]

-

Chen, Y. et al. (2024). Stereocontrolled synthesis of heterocycles from unactivated alkynes by photoredox/nickel dual-catalyzed cyclization. Organic Chemistry Frontiers. Available at: [Link]

-

Ragaini, F. (2018). Continuous Flow Synthesis of Heterocycles: A Recent Update on the Flow Synthesis of Indoles. MDPI. Available at: [Link]

-

Chaskar, A. (2020). Regioselective C-H Functionalization of the Six-Membered Ring of the 6,5-Fused Heterocyclic Systems: An Overview. MDPI. Available at: [Link]

-

Kumar, A. et al. (2018). Multiple nitrogen-containing heterocycles: Metal and non-metal assisted synthesis. Taylor & Francis Online. Available at: [Link]

-

Roughley, S. D., & Jordan, A. M. (2011). Modern advances in heterocyclic chemistry in drug discovery. PubMed. Available at: [Link]

-

Ghorai, P. (2018). Flow Chemistry for the Synthesis of Heterocycles. Bookswagon. Available at: [Link]

-

Ohshima, T. et al. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers in Chemistry. Available at: [Link]

-

Kathuria, A. et al. (2021). Recent advances in continuous flow synthesis of heterocycles. PubMed. Available at: [Link]

-

Sharma, R. et al. (2024). REVIEW ON SYNTHETIC METHODS AND APPLICATIONS OF HETEROCYCLIC COMPOUNDS. JETIR. Available at: [Link]

-

Ohshima, T. et al. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. PubMed Central. Available at: [Link]

-

Stodulski, M. (2021). Modern Strategies for Heterocycle Synthesis. Third Place Books. Available at: [Link]

-

Al-Ostath, A. et al. (2021). A Review On Nitrogen Containing Hetero Cycles As Potential Biological Activities. International Journal of Pharmaceutical Sciences Review and Research. Available at: [Link]

-

Ackermann, L. (2021). Green strategies for transition metal-catalyzed C–H activation in molecular syntheses. Green Chemistry. Available at: [Link]

-

Ohshima, T. et al. (2024). Editorial: Recent advances in synthesizing and utilizing nitrogen-containing heterocycles. Frontiers. Available at: [Link]

-

Ghosh, T. et al. (2024). Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. PubMed. Available at: [Link]

-

Ghosh, T. et al. (2024). Recent Developments on the Synthesis of Oxygen- and Sulfur-containing Heterocycles and their Derivatives under Visible Light Induced Reactions. Bentham Science. Available at: [Link]

-

Khlebnikov, A. F. et al. (2012). Progress in the chemistry of nitrogen-, oxygen- and sulfur-containing heterocyclic systems. ResearchGate. Available at: [Link]

-

Ghorbani-Vaghei, R. et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. RSC Publishing. Available at: [Link]

-

de la Torre, M. C. et al. (2021). Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design. PubMed Central. Available at: [Link]

-

Ghorbani-Vaghei, R. et al. (2023). Synthesis of N-, O-, and S-heterocycles from aryl/alkyl alkynyl aldehydes. PubMed Central. Available at: [Link]

-

Singh, R. et al. (2024). Role of Heterocycles in Drug Discovery: An Overview. Preprints.org. Available at: [Link]

-

Pigza, J. A. (2012). The Use of Heterocycles as Important Structures in Medicinal Chemistry. The Aquila Digital Community. Available at: [Link]

-

Singh, R. et al. (2024). Role of Heterocycles in Drug Discovery: An Overview. ResearchGate. Available at: [Link]

-

Al-Mulla, A. (2017). Prescribed drugs containing nitrogen heterocycles: an overview. PubMed Central. Available at: [Link]

-

Wikipedia. (n.d.). Heterocyclic compound. Wikipedia. Available at: [Link]

-

Wang, J. et al. (2006). Synthesis of oxygen-containing heterocyclic compounds based on the intramolecular O–H insertion and Wolff rearrangement of a-diazocarbonyl compounds. ScienceDirect. Available at: [Link]

-

Boyer, A. (2020). Heterocyclic Chemistry. Boyer Research Group. Available at: [Link]

-

IJNRD. (2023). A Study Of Synthesis Of Bioactive Heterocycles. International Journal of Novel Research and Development. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Heterocyclic compound - Wikipedia [en.wikipedia.org]

- 3. Recent advances in non-conventional synthesis of N-heterocyclic compounds: emerging strategies and biological perspectives - RSC Advances (RSC Publishing) DOI:10.1039/D5RA06028A [pubs.rsc.org]

- 4. Prescribed drugs containing nitrogen heterocycles: an overview - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicomponent reactions for the synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Recent advances in green multi-component reactions for heterocyclic compound construction - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 7. Heterocycle-Based Multicomponent Reactions in Drug Discovery: From Hit Finding to Rational Design - PMC [pmc.ncbi.nlm.nih.gov]

- 8. jetir.org [jetir.org]

- 9. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 10. Flow Chemistry for the Synthesis of Heterocycles | springerprofessional.de [springerprofessional.de]

- 11. Buy Flow Chemistry for the Synthesis of Heterocycles by Erik V. Van der Eycken [bookswagon.com]

- 12. Recent advances in continuous flow synthesis of heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

The Trifluoromethyl Group's Impact on Benzylhydrazine Lipophilicity: A Technical Guide for Drug Discovery

Introduction: Lipophilicity as a Cornerstone of Drug Design

In the intricate process of drug discovery and development, the physicochemical properties of a lead compound are as critical as its biological activity. Among these, lipophilicity—the affinity of a molecule for a lipid-rich environment—stands out as a pivotal determinant of a drug's overall success. Quantified by the partition coefficient (logP) or distribution coefficient (logD), lipophilicity governs a multitude of pharmacokinetic and pharmacodynamic processes, collectively known as ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity).[1][2] An optimal lipophilicity profile is essential for a drug to effectively traverse cellular membranes, reach its target protein, and exert its therapeutic effect, all while minimizing off-target interactions and metabolic liabilities.[2]

The strategic incorporation of fluorine-containing moieties has become a cornerstone of modern medicinal chemistry to modulate these properties.[3] The trifluoromethyl (CF₃) group, in particular, is a powerful tool for enhancing metabolic stability and, critically, for increasing lipophilicity.[3] This guide provides an in-depth technical exploration of the lipophilicity of trifluoromethylated benzylhydrazines, a scaffold of interest in various therapeutic areas. We will delve into the theoretical underpinnings, experimental determination, and computational prediction of lipophilicity for this class of compounds, offering field-proven insights for researchers, scientists, and drug development professionals.

The Influence of Trifluoromethylation on Lipophilicity

The introduction of a trifluoromethyl group onto a benzylhydrazine scaffold profoundly alters its physicochemical landscape. The high electronegativity of the fluorine atoms and the overall electronic-withdrawing nature of the CF₃ group significantly impact the molecule's polarity and intermolecular interactions.

Causality of Increased Lipophilicity

The primary reason for the increased lipophilicity observed with trifluoromethylation is the replacement of a hydrogen atom with a larger, more hydrophobic group. The Hansch hydrophobicity parameter (π) for a CF₃ group is approximately +0.88, indicating a substantial contribution to a molecule's overall lipophilicity.[3] This effect is primarily driven by favorable van der Waals interactions between the trifluoromethyl group and the nonpolar lipid phase (classically modeled by n-octanol).

Furthermore, the CF₃ group can influence the hydrogen-bonding capacity of the nearby hydrazine moiety. Its strong electron-withdrawing nature can decrease the basicity of the hydrazine nitrogens, potentially reducing their interaction with the aqueous phase and further favoring partitioning into the lipid phase.

Positional Isomerism and its Impact

Quantitative Analysis: A Comparative Look at Trifluoromethylated Benzylhydrazines

To illustrate the quantitative impact of trifluoromethylation, the following table presents a comparison of calculated logP (ClogP) values for benzylhydrazine and its trifluoromethylated analogues. These values are computationally derived and serve as a valuable guide for understanding the lipophilicity trends.

| Compound Name | Structure | ClogP | Data Source |

| Benzylhydrazine | C₆H₅CH₂NHNH₂ | 0.8 | Predicted |

| (4-(Trifluoromethyl)benzyl)hydrazine | 4-CF₃-C₆H₄CH₂NHNH₂ | 2.51 | [4] |

| (3,5-Bis(trifluoromethyl)benzyl)hydrazine | 3,5-(CF₃)₂-C₆H₃CH₂NHNH₂ | 2.3 | [5] |

Note: ClogP values are estimates and can vary between different prediction algorithms. The values presented here are for illustrative purposes.

As the data indicates, the addition of a single trifluoromethyl group at the para position results in a significant increase in the calculated logP. Interestingly, the addition of a second trifluoromethyl group in the 3,5-bis(trifluoromethyl) analog does not lead to a proportional increase in the predicted logP, which may be due to the specific algorithm's handling of multiple electron-withdrawing groups and their influence on the overall molecular properties. This highlights the importance of experimental verification.

Experimental Determination of Lipophilicity: The RP-HPLC Method

While computational models provide rapid estimations, the experimental determination of logP or logD remains the gold standard for accurate lipophilicity assessment. The Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method is a widely accepted, robust, and high-throughput technique for this purpose.[6][7]

The principle behind this method is the correlation between a compound's retention time on a nonpolar stationary phase (like C18) and its lipophilicity. Highly lipophilic compounds will have a stronger affinity for the stationary phase and thus elute later (longer retention time).

Self-Validating Experimental Protocol: RP-HPLC for logP Determination

This protocol is designed to be a self-validating system through the use of a calibration curve with well-characterized reference standards.

1. Preparation of Mobile Phases and Standards:

- Aqueous Phase: Prepare a buffered aqueous solution at a relevant physiological pH, typically pH 7.4, to ensure the ionization state of the compounds is controlled.

- Organic Modifier: HPLC-grade acetonitrile or methanol.

- Reference Standards: Select a series of 5-7 commercially available compounds with accurately known logP values that span the expected lipophilicity range of the test compounds. Prepare stock solutions of these standards.

- Test Compounds: Prepare stock solutions of the trifluoromethylated benzylhydrazines in a suitable solvent (e.g., methanol or acetonitrile).

2. HPLC System and Conditions:

- Column: A high-quality C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

- Isocratic Elution: The experiment is run under isocratic conditions (a constant ratio of aqueous buffer to organic modifier). A series of runs with varying percentages of the organic modifier (e.g., 40%, 50%, 60%, 70%, 80% acetonitrile) are performed.[2]

- Flow Rate: Typically 1.0 mL/min.

- Column Temperature: Maintained at a constant temperature, e.g., 25°C.

- Detection: UV detector set to a wavelength where all compounds have adequate absorbance.

- Injection Volume: Consistent for all samples (e.g., 10 µL).

3. Data Acquisition and Analysis:

- Retention Time Measurement: For each organic modifier concentration, inject the reference standards and the test compounds and record their retention times (t_R). Calculate the retention factor (k) for each compound using the formula: k = (t_R - t_0) / t_0 where t_0 is the column dead time (void volume).

- Extrapolation to 100% Aqueous Phase: For each compound, plot log(k) against the percentage of the organic modifier. Extrapolate the linear regression to 0% organic modifier (100% aqueous phase) to obtain the log(k_w) value.

- Calibration Curve: Plot the known logP values of the reference standards against their corresponding log(k_w) values. This should yield a linear relationship.

- logP Determination of Test Compounds: Using the log(k_w) values of the trifluoromethylated benzylhydrazines, interpolate their logP values from the calibration curve.

Diagram of the RP-HPLC Workflow for logP Determination

Caption: Workflow for determining logP using RP-HPLC.

Computational Prediction of Lipophilicity

In parallel with experimental methods, computational approaches for predicting logP are indispensable in modern drug discovery for their high throughput and cost-effectiveness, especially in the early stages of lead optimization.[8] These methods can be broadly categorized into fragment-based, atom-based, and property-based approaches.

For this guide, we will focus on a practical, code-based approach using RDKit, an open-source cheminformatics toolkit for Python.[9][10]

Protocol for ClogP Calculation using Python and RDKit

This protocol provides a step-by-step guide to calculating the Crippen logP value (a well-established atom-based method) for our compounds of interest.

1. Environment Setup:

- Ensure you have Python and the RDKit library installed. If not, they can be easily installed via conda: bash conda install -c conda-forge rdkit

2. Python Script for ClogP Calculation:

from rdkit import Chem

from rdkit.Chem import Descriptors

import pandas as pd

3. Execution and Interpretation:

* Save the code as a Python file (e.g., calculate_clogp.py) and run it from your terminal.

* The output will be a table displaying the compound name, its SMILES representation, and the calculated ClogP value. This provides a rapid, reproducible method for assessing the lipophilicity of a series of analogs.

Diagram of the Computational ClogP Workflow

Caption: Computational workflow for ClogP prediction.

Integration of Experimental and Computational Data in Drug Design

Neither experimental nor computational methods for determining lipophilicity are infallible; each has its strengths and limitations. The most robust approach in a drug discovery program is the synergistic use of both.

-

Early Stage (Hit-to-Lead): Computational models are invaluable for rapidly screening large virtual libraries of trifluoromethylated benzylhydrazine analogs to prioritize synthesis.

-

Lead Optimization: As promising compounds are synthesized, experimental RP-HPLC data should be generated. This data serves two purposes:

-

It provides accurate lipophilicity values for the specific compounds of interest, enabling more precise structure-activity relationship (SAR) and structure-property relationship (SPR) analysis.

-

The experimental data can be used to build and refine tailored Quantitative Structure-Activity Relationship (QSAR) models for the chemical series, improving the predictive accuracy of future computational screens.[11][12]

This iterative cycle of prediction, synthesis, and experimental validation ensures that the project team is making data-driven decisions to optimize the lipophilicity profile of their drug candidates, ultimately increasing the probability of success.

Conclusion

The trifluoromethyl group is a potent modulator of lipophilicity in the benzylhydrazine scaffold. Its incorporation consistently and significantly increases the logP value, a critical parameter in drug design. A thorough understanding and accurate determination of this property are paramount for the successful development of drug candidates. This guide has provided a comprehensive overview of the underlying principles, a robust and self-validating experimental protocol using RP-HPLC, and a practical computational workflow using Python and RDKit. By integrating these experimental and computational strategies, researchers can effectively navigate the complexities of lipophilicity optimization and enhance the ADMET profiles of novel trifluoromethylated benzylhydrazine-based therapeutics.

References

- Dembitsky, V. M. (2023). A robust, viable, and resource sparing HPLC-based logP method applied to common drugs. International Journal of Pharmaceutics, 644, 123325.

- Diomandé, S., & Koné, S. (2019). Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p). Journal of Materials Physics and Chemistry, 7(1), 20-28.

- Google Patents. (2003). Determination of logP coefficients via a RP-HPLC column. (U.S. Patent No. 6,548,307 B2). U.S.

- Gozalbes, R., & Pineda-Lucena, A. (2019). Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies. Future Medicinal Chemistry, 11(8), 877-889.

-

MDPI. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. [Link]

-

MDPI. (2021). Classification of Congeneric and QSAR of Homologous Antileukemic S–Alkylcysteine Ketones. [Link]

- Novás, M., & Matos, M. J. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Molecules, 30(14), 3009.

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. [Link]

-

PubChem. (n.d.). 3,5-Ditrifluoromethyl-benzyl-hydrazine. National Center for Biotechnology Information. [Link]

-

RDKit Documentation. (n.d.). Getting Started with the RDKit in Python. [Link]

-

Runcell, M. (2025). RDKit Tutorial for Chemists: Beginner's Guide to Python Cheminformatics. Runcell Blog. [Link]

- Salem, M., Ayyad, R., Sakr, H., & Gaafer, A. (2022). Design and Synthesis of New Compounds Derived from Phenyl Hydrazine and Different Aldehydes as Anticancer Agents. International Journal of Organic Chemistry, 12, 28-39.

- Samzadeh-Kermani, A. (2018). Synthesis of benzyl hydrazine derivatives via amination of benzylic C(sp3)–H bonds with dialkyl azodicarboxylates. New Journal of Chemistry, 42(6), 4766-4772.

-

Taylor & Francis Online. (2016). One-Pot Synthesis of Protected Benzylhydrazines from Acetals. [Link]

-

The RDKit Documentation. (n.d.). Chemical Property Calculation with RDKit. [Link]

- Wang, Z., et al. (2014). Synthesis of benzyl substituted naphthalenes from benzylidene tetralones. Tetrahedron Letters, 55(17), 2815-2817.

-

Wikipedia. (n.d.). Benzylhydrazine. [Link]

-

Wikipedia. (n.d.). Trifluoromethyl group. [Link]

-

ChemAxon. (n.d.). LogP and logD calculations. [Link]

- Google Patents. (n.d.). Synthesis method of 2,4-bi-(trifluoromethyl) benzylhydrazine.

- Mandal, B. (2018). Does Incorporation of Silicon Increases Lipophilicity? A Theoretical Perspective. Biomedical Journal of Scientific & Technical Research, 3(1).

-

PubChem. (n.d.). 3,5-Ditrifluoromethyl-benzyl-hydrazine. [Link]

Sources

- 1. biomedres.us [biomedres.us]

- 2. mdpi.com [mdpi.com]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. 3,5-Ditrifluoromethyl-benzyl-hydrazine | C9H8F6N2 | CID 79021279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. A robust, viable, and resource sparing HPLC-based logP method applied to common drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. US6548307B2 - Determination of logP coefficients via a RP-HPLC column - Google Patents [patents.google.com]

- 8. Machine Learning Methods for LogP Prediction: Pt. 1 - Ricardo Avila [ravilabio.info]

- 9. kaggle.com [kaggle.com]

- 10. Introduction to cheminformatics using rdkit - InterKI Machine Learning Library [cenos-interkiwwu.zivgitlabpages.uni-muenster.de]

- 11. Lipophilicity in drug design: an overview of lipophilicity descriptors in 3D-QSAR studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Lipophilicity and QSAR Study of a Series of Makaluvamines by the Method of the Density Functional Theory: B3LYP/6-311++G(d,p) [pubs.sciepub.com]

The Hydrazine Moiety: A Technical Guide to Reactivity and Application

Abstract: The hydrazine moiety (R₂N-NR₂) is a cornerstone of synthetic chemistry, prized for its unique electronic properties and versatile reactivity. This guide provides an in-depth exploration of the hydrazine functional group, moving beyond simple reaction lists to explain the fundamental principles governing its behavior. We will dissect its enhanced nucleophilicity, detail its most critical transformations—including hydrazone formation and the Wolff-Kishner reduction—and contextualize its application in modern drug development, particularly in the construction of Antibody-Drug Conjugates (ADCs). This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of hydrazine chemistry.

Section 1: Fundamental Properties of the Hydrazine Moiety

The reactivity of hydrazine and its derivatives is a direct consequence of its unique electronic and structural arrangement. Understanding these core principles is paramount to predicting its behavior and designing effective synthetic strategies.

Electronic Structure and the Alpha Effect

The defining feature of the hydrazine moiety is the N-N single bond, where each nitrogen atom possesses a lone pair of electrons. The proximity of these non-bonding orbitals leads to repulsion, which raises the energy of the Highest Occupied Molecular Orbital (HOMO). A higher energy HOMO makes the electrons more available for donation to an electrophile, rendering the hydrazine moiety significantly more nucleophilic than a comparable amine.[1][2][3]

This phenomenon is known as the alpha effect . It describes the observation that a nucleophile with a lone pair on an adjacent atom (the alpha-atom) exhibits reactivity that is greater than what would be predicted based on its basicity (pKa) alone.[4][5] First observed by Jencks and Carriuolo in 1960, the alpha effect explains why hydrazine (pKb ≈ 5.9) is a far superior nucleophile compared to ammonia (pKb ≈ 4.75), despite being a weaker base.[4][6] While the origin of the effect is still debated, leading theories suggest it arises from a combination of ground-state destabilization (lone pair-lone pair repulsion) and transition-state stabilization.[1][5]

Basicity and Nucleophilicity: A Comparative Overview

The distinction between basicity and nucleophilicity is critical in hydrazine chemistry. While related, basicity is a thermodynamic property (equilibrium position), whereas nucleophilicity is a kinetic property (reaction rate). The alpha effect enhances hydrazine's kinetic reactivity without a proportional increase in its thermodynamic basicity.

| Compound | pKb | Relative Nucleophilicity | Key Feature |

| Ammonia (NH₃) | 4.75 | Baseline | Standard amine |

| Hydrazine (N₂H₄) | 5.90[6] | ~10,000x > Ammonia[3] | Alpha Effect[4][5] |

| Methylamine (CH₃NH₂) | 3.36 | > Ammonia | Inductive effect |

This enhanced nucleophilicity allows hydrazine to participate in reactions where simpler amines might be too slow or require harsher conditions.

Section 2: Key Classes of Chemical Reactivity

The unique electronic nature of the hydrazine moiety enables a diverse range of chemical transformations critical to organic synthesis.

Hydrazone Formation: The Cornerstone Reaction

The reaction between a hydrazine derivative and a carbonyl compound (aldehyde or ketone) to form a hydrazone is one of its most utilized transformations.[7][8] Hydrazones are valuable synthetic intermediates and are increasingly used as dynamic covalent linkers in drug delivery systems.[][10][11]

Causality of Experimental Choices (pH Control): The mechanism of hydrazone formation is highly pH-dependent. The reaction requires a delicate balance:

-

Acid Catalysis: The reaction is accelerated by acid, which protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.[8][12]

-

Nucleophile Availability: However, if the pH is too low (typically < 4), the hydrazine nucleophile becomes fully protonated (R-NH-NH₃⁺), rendering it non-nucleophilic and halting the reaction.[12]

Therefore, the optimal pH for hydrazone formation is typically mildly acidic, around 4.5 to 6.[12] This ensures a sufficient concentration of both the protonated carbonyl and the free hydrazine nucleophile.

Mechanism of Hydrazone Formation

The reaction proceeds via a two-step mechanism: nucleophilic addition to the carbonyl to form a tetrahedral carbinolamine intermediate, followed by an acid-catalyzed dehydration to yield the C=N double bond of the hydrazone.[8][12]

Caption: Mechanism of acid-catalyzed hydrazone formation.

Protocol: General Synthesis of an Aroylhydrazone

This protocol describes the synthesis of a hydrazone from benzaldehyde and benzhydrazide, a common transformation.

-

Reagents & Setup:

-

Benzaldehyde (1.0 eq, e.g., 1.06 g, 10 mmol)

-

Benzhydrazide (1.0 eq, e.g., 1.36 g, 10 mmol)

-

Ethanol (20 mL)

-

Glacial Acetic Acid (2-3 drops, catalyst)

-

Round-bottom flask equipped with a reflux condenser and magnetic stirrer.

-

-

Procedure:

-

Dissolve benzhydrazide in ethanol in the round-bottom flask with gentle warming.

-

Add benzaldehyde to the solution, followed by the catalytic acetic acid.

-

Heat the mixture to reflux and maintain for 2-4 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, allow the reaction mixture to cool to room temperature, then place it in an ice bath for 30 minutes to facilitate precipitation.

-

-

Workup & Purification:

-

Collect the solid product by vacuum filtration.

-

Wash the filter cake with a small amount of cold ethanol to remove unreacted starting materials.

-

Dry the solid product under vacuum.

-

-

Validation:

-

The resulting white solid should be characterized by ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm the structure and purity of the N'-(phenylmethylidene)benzohydrazide product. The melting point should be determined and compared to the literature value.

-

The Wolff-Kishner Reduction

The Wolff-Kishner reduction is a classic organic reaction that completely reduces a ketone or aldehyde to the corresponding alkane.[13][14][15] This transformation is synthetically powerful for removing a carbonyl group when other reducible functional groups are present.

Causality of Experimental Choices (Conditions): The reaction is conducted under harsh, basic conditions at high temperatures.[14][16]

-

Base (e.g., KOH, t-BuOK): A strong base is required to deprotonate the hydrazone intermediate, which is a key step in the mechanism.[13][15]

-

High Temperature & High-Boiling Solvent (e.g., Ethylene Glycol, DMSO): The final step involves the irreversible extrusion of nitrogen gas (N₂), which is thermodynamically very favorable.[13] High temperatures are necessary to overcome the activation energy for this step and drive the reaction to completion.

The Wolff-Kishner is complementary to the Clemmensen reduction, which achieves the same transformation under strongly acidic conditions. The choice between the two depends on the stability of the substrate to acid or base.[14]

Mechanism of the Wolff-Kishner Reduction

The reaction begins with the in situ formation of a hydrazone, which is then deprotonated by a strong base. A subsequent proton transfer and a second deprotonation lead to a carbanion intermediate, which collapses with the loss of N₂ gas and is then protonated by the solvent to yield the alkane.[13][15]

Caption: Key steps of the Wolff-Kishner reduction mechanism.

Protocol: Huang-Minlon Modification of the Wolff-Kishner Reduction

The Huang-Minlon modification is a practical improvement that allows the reaction to be performed in one pot at atmospheric pressure, making it more convenient and safer than the original sealed-tube method.[14][15][17]

-

Reagents & Setup:

-

Ketone (1.0 eq, e.g., acetophenone, 1.20 g, 10 mmol)

-

Hydrazine hydrate (85% solution, 5.0 eq, 2.94 mL, 50 mmol)

-

Potassium Hydroxide (KOH) (4.0 eq, 2.24 g, 40 mmol)

-

Diethylene glycol (20 mL)

-

Three-neck flask fitted with a thermometer, a magnetic stirrer, and a distillation head/condenser.

-

-

Procedure:

-

Combine the ketone, hydrazine hydrate, KOH, and diethylene glycol in the flask.

-

Heat the mixture to ~130-140 °C for 1 hour. During this stage, the hydrazone forms, and water from the reagents will be present.

-

Increase the temperature to distill off the water and excess hydrazine hydrate. The temperature of the reaction mixture will rise to ~190-200 °C.

-

Once the water is removed, replace the distillation head with a reflux condenser and heat the mixture at reflux (~200 °C) for 3-5 hours, or until TLC analysis shows complete consumption of the hydrazone intermediate.

-

-

Workup & Purification:

-

Cool the reaction mixture to room temperature.

-

Dilute the mixture with water and extract with a nonpolar solvent (e.g., diethyl ether or hexane, 3 x 25 mL).

-

Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The crude product (ethylbenzene) can be purified by distillation or column chromatography if necessary.

-

-

Validation:

-

Confirm the identity and purity of the product by GC-MS and NMR spectroscopy. The disappearance of the carbonyl signal in the ¹³C NMR and IR spectra is a key indicator of a successful reaction.

-

Section 3: The Hydrazine Moiety in Modern Drug Development

The versatile reactivity of hydrazines makes them valuable in medicinal chemistry and drug delivery. They are precursors to many heterocyclic drugs and serve as critical components in advanced therapeutic platforms.[18][19][20][21]

Hydrazone Linkers in Antibody-Drug Conjugates (ADCs)

ADCs are a class of targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells. The linker connecting the antibody and the drug is a critical component, and acid-cleavable hydrazone linkers have been widely employed.[10][11]

The Rationale: The tumor microenvironment and intracellular compartments like endosomes and lysosomes are more acidic (pH 4.5-6.5) than the bloodstream (pH ~7.4).[][12] A hydrazone linker is designed to be stable at physiological pH but to hydrolyze rapidly under the acidic conditions within a tumor cell.[][22] This pH-sensitive cleavage ensures that the potent cytotoxic payload is released preferentially at the target site, minimizing systemic toxicity.[10][11]

Caption: Workflow of an ADC with a pH-sensitive hydrazone linker.

However, a significant challenge with early hydrazone linkers was their insufficient stability in plasma, leading to premature drug release and off-target toxicity.[11][22] This has driven the development of more stable linkers, including those with steric hindrance near the hydrazone bond or alternative enzyme-cleavable linkers.[10][22]

Section 4: Practical and Safety Considerations

Hydrazine and its simple derivatives are highly toxic, corrosive, and potentially carcinogenic.[20][23][24][25] All manipulations must be conducted with extreme caution.

-

Handling: Always work in a well-ventilated chemical fume hood. Use appropriate personal protective equipment (PPE), including chemical-resistant gloves (butyl rubber is recommended), safety goggles, and a lab coat.[23][26]

-

Toxicity: Hydrazine can be absorbed through the skin, inhaled, or ingested, causing severe irritation, burns, and damage to the central nervous system, liver, and kidneys.[20][23][24] The odor threshold (3-5 ppm) is well above the safe exposure limits (ACGIH TLV is 0.01 ppm), meaning if you can smell it, you are overexposed.[27]

-

Flammability & Reactivity: Anhydrous hydrazine is flammable and can ignite spontaneously in the presence of porous materials or certain metal oxides.[6][23][24] It is a strong reducing agent and reacts violently with oxidizers.[23][28] Hydrazine vapor in air is flammable in a very wide range, from 4.7% to 100%.[6][27]

Section 5: Conclusion